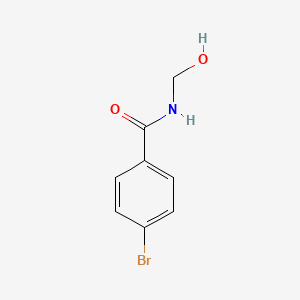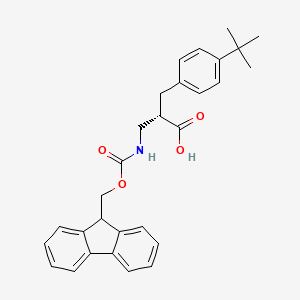
(-)-Cyclanolin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Cyclanolin: is a chiral compound known for its unique structural properties and potential applications in various scientific fields. It is a member of the class of organic compounds known as cycloalkanes, which are characterized by a ring of carbon atoms. The compound’s chirality arises from the presence of an asymmetric carbon atom, making it an interesting subject for stereochemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Cyclanolin typically involves the cyclization of linear precursors under specific conditions. One common method is the intramolecular cyclization of a linear alkene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through distillation or recrystallization to achieve the desired enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions: (-)-Cyclanolin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclanone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: Substitution reactions can introduce different functional groups into the cycloalkane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may use reagents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Cyclanone derivatives.
Reduction: Cyclanol derivatives.
Substitution: Halogenated cycloalkanes.
Applications De Recherche Scientifique
Chemistry: In chemistry, (-)-Cyclanolin is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential as a ligand in enzyme studies. Its ability to interact with specific enzymes can provide insights into enzyme function and inhibition.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit biological activity that could be harnessed for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and polymer chemistry.
Mécanisme D'action
The mechanism of action of (-)-Cyclanolin involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. The compound’s chirality plays a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action can include enzyme inhibition or activation, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Cyclohexane: A non-chiral cycloalkane with similar structural properties but lacking chirality.
Cyclopentane: Another cycloalkane with a smaller ring size and different chemical reactivity.
Cyclooctane: A larger ring cycloalkane with different physical and chemical properties.
Uniqueness: (-)-Cyclanolin’s uniqueness lies in its chirality and the resulting stereochemical properties. Unlike its non-chiral counterparts, this compound can exist in enantiomerically pure forms, making it valuable for stereoselective synthesis and studies.
Propriétés
IUPAC Name |
3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,9-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-21-7-6-13-9-19(25-3)17(22)10-14(13)16(21)8-12-4-5-18(24-2)20(23)15(12)11-21/h4-5,9-10,16H,6-8,11H2,1-3H3,(H-,22,23)/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLWVKCEYSPQHL-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]12CCC3=CC(=C(C=C3C1CC4=C(C2)C(=C(C=C4)OC)O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24NO4+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(5-Chloro-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13987042.png)
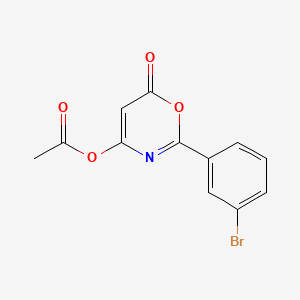
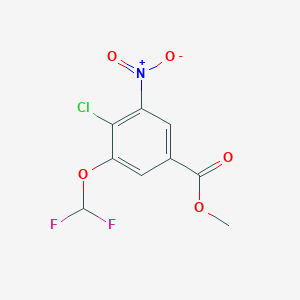
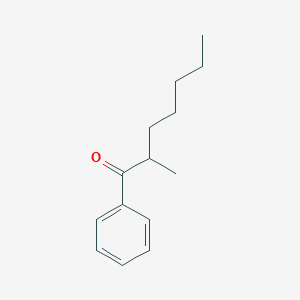
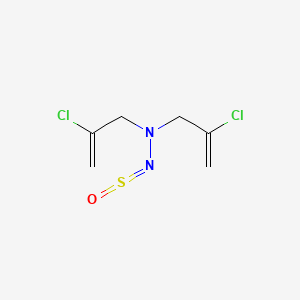
![1-[2-(Morpholin-4-yl)ethyl]-5-nitro-1H-benzimidazole](/img/structure/B13987062.png)
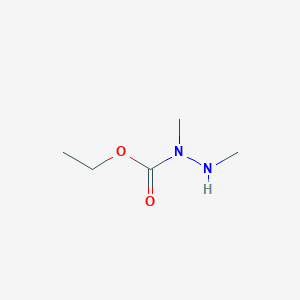
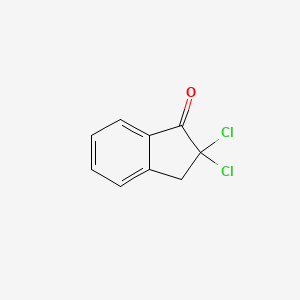
![4-[2-(3,5-dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B13987070.png)

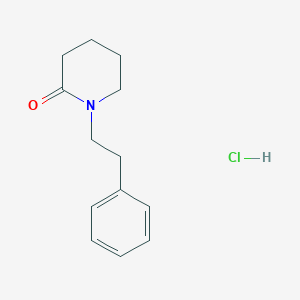
![7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13987097.png)
